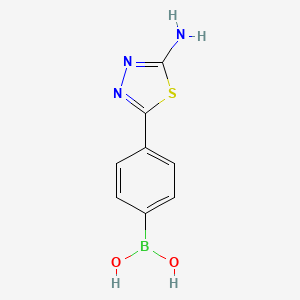
6-溴-2,3-二氯苯基硼酸
描述
6-Bromo-2,3-dichlorophenylboronic acid is a synthetic organic compound that belongs to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH). It is used as a reagent in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Molecular Structure Analysis
The molecular weight of 6-Bromo-2,3-dichlorophenylboronic acid is 269.72 . Its IUPAC name is 6-bromo-2,3-dichlorophenylboronic acid . The InChI code is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2,3-dichlorophenylboronic acid are not detailed in the available literature, arylboronic acids are generally known to be involved in various organic reactions. For instance, they are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorophenylboronic acid has a boiling point of 394.9±52.0C at 760 mmHg . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8C .科学研究应用
铃木-宫浦交叉偶联
6-溴-2,3-二氯苯基硼酸: 经常用于铃木-宫浦交叉偶联反应 . 这种钯催化的过程形成碳-碳键,在合成各种有机化合物中起着至关重要的作用,包括药物、农药和有机材料。 硼酸作为偶联伙伴,通过与芳基卤化物的反应,提供了一种通往联芳基化合物的通用途径。
材料科学应用
在材料科学中,该化合物用作开发新型材料的前体。 其硼酸基团可用于创建含硼聚合物,这些聚合物因其独特的光学和电子特性而受到关注 . 这些材料在有机发光二极管 (OLED) 和其他电子设备中具有潜在的应用。
化学合成
该化合物是化学合成中的宝贵试剂,为合成复杂分子提供了一条途径。 其卤代芳族结构对于通过亲电取代反应创建衍生物特别有用,亲电取代反应是构建各种化学实体的基础 .
生命科学研究
在生命科学中,6-溴-2,3-二氯苯基硼酸可用于修饰生物分子或构建用于生化研究的探针 . 硼酸可以与糖和其他二醇形成可逆的共价键,这有利于研究碳水化合物介导的生物过程。
分析研究
该化合物可用作分析研究中的标准品或参照化合物。 其明确的结构和性质使其可用于诸如质谱法或色谱法等技术中的方法开发和校准 .
治疗剂的开发
硼酸部分以其对各种酶的抑制活性而闻名。 因此,6-溴-2,3-二氯苯基硼酸可以作为设计和合成酶抑制剂的起点,酶抑制剂是一类具有重大治疗潜力的化合物 .
安全和危害
作用机制
Target of Action
The primary target of 6-Bromo-2,3-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The 6-Bromo-2,3-dichlorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by 6-Bromo-2,3-dichlorophenylboronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting a wide range of downstream biochemical processes .
Result of Action
The result of the action of 6-Bromo-2,3-dichlorophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2,3-dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of 6-Bromo-2,3-dichlorophenylboronic acid.
属性
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJHIIWLKTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251889 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-86-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



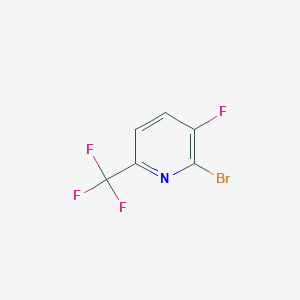
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)

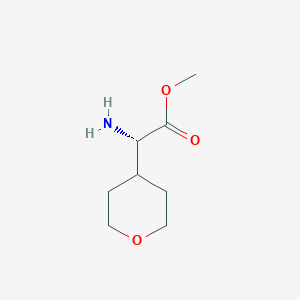
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
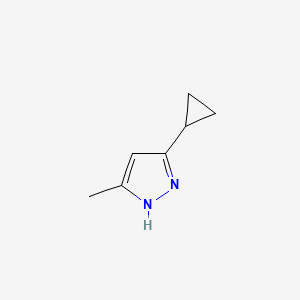
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

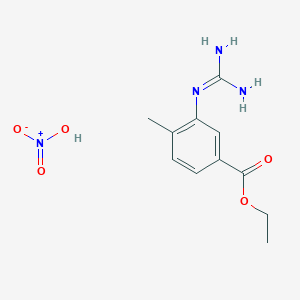
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
